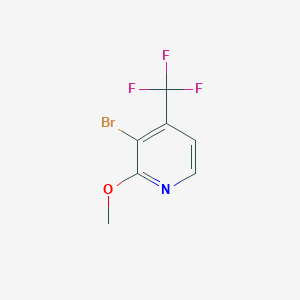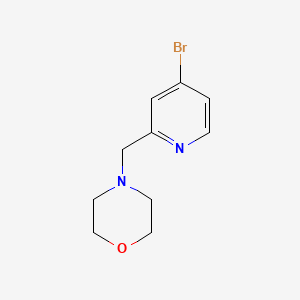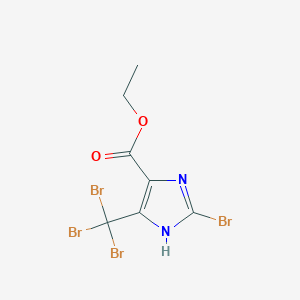
ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is aromatic and thus contributes to the compound’s stability. The bromo and tribromomethyl groups are electron-withdrawing, which would affect the electron density and reactivity of the imidazole ring. The ethyl ester group is also polar, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromo and tribromomethyl groups are good leaving groups, so they could be displaced in nucleophilic substitution reactions. The imidazole ring could participate in electrophilic aromatic substitution reactions, although the electron-withdrawing substituents would decrease its reactivity. The ester group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of multiple bromine atoms would make the compound relatively heavy and possibly quite dense. The polar ester group could allow the compound to form hydrogen bonds, influencing its solubility in different solvents .Applications De Recherche Scientifique
Environmental Monitoring and Health Implications
Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate, as part of brominated flame retardants (BFRs), is crucial in environmental monitoring and understanding human exposure to these compounds. Research shows that BFRs like 2-ethyl-1-hexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) tetrabromophthalate (TBPH) have been detected in human maternal serum and breast milk, suggesting a need to understand their sources, exposure routes, and potential health effects (Zhou et al., 2014). The study also highlights the detection of other emerging BFRs in humans, indicating ongoing exposure to a broader spectrum of these compounds. This research is significant for environmental health scientists and policymakers focusing on human health implications related to BFR exposure.
Flame Retardants in Indoor Environments
Studies on the presence of brominated flame retardants (BFRs) in indoor environments, like house dust in Germany, have shown the occurrence and distribution of these compounds in varying concentrations. This research provides insights into human exposure to BFRs through indoor environments and suggests that the recent exposure levels in Germany are below the thresholds associated with health effects (Fromme et al., 2014). Such studies are valuable for environmental scientists and health professionals concerned with indoor pollution and its impact on human health.
Toxicity and Metabolism Studies
Research on the metabolism and toxicity of certain flame retardants and their metabolites in humans adds another dimension to the understanding of this compound. The identification of urinary metabolites of compounds like di(2-ethylhexyl) phthalate (DEHP) in humans provides insights into the metabolic pathways and potential health implications of exposure to such substances (Silva et al., 2006). This research is pertinent to toxicologists and healthcare professionals focusing on the health risks associated with exposure to flame retardants and similar compounds.
Mécanisme D'action
Safety and Hazards
Without specific information, it’s hard to say for sure, but we can make some educated guesses based on the compound’s structure. The presence of multiple bromine atoms suggests that the compound could be quite reactive and potentially hazardous. Brominated organic compounds can sometimes form toxic or carcinogenic breakdown products .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br4N2O2/c1-2-15-5(14)3-4(7(9,10)11)13-6(8)12-3/h2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPCXRKUAHBUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149892 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437312-17-8 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


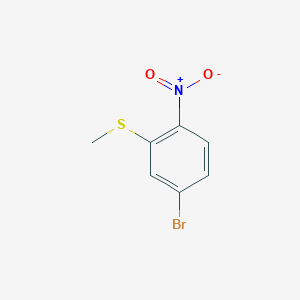
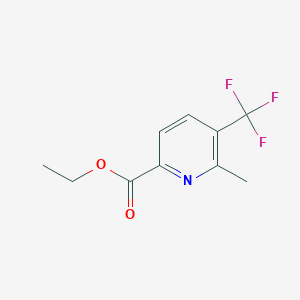
![2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine](/img/structure/B1404371.png)
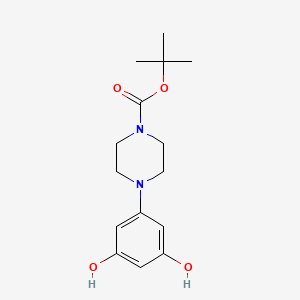
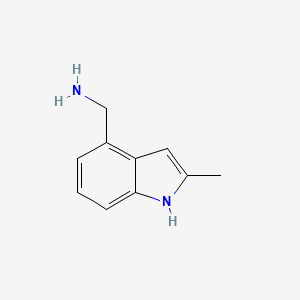
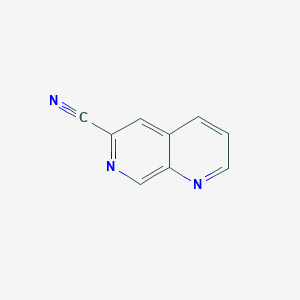
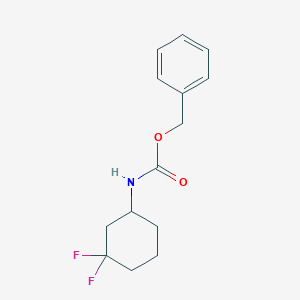
![(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1404377.png)
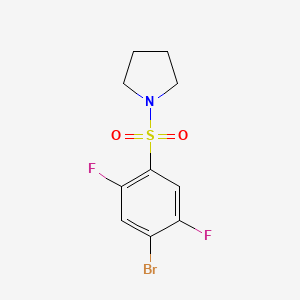
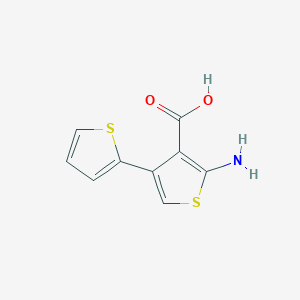
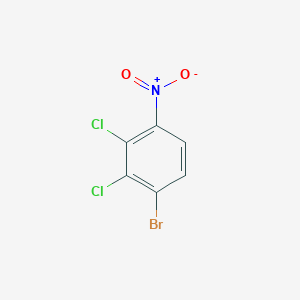
![[2-(2-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1404384.png)
